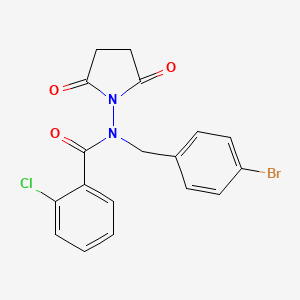![molecular formula C20H20Cl2N2O B5137681 3-(2,4-dichlorophenyl)-N-[4-(1-piperidinyl)phenyl]acrylamide](/img/structure/B5137681.png)
3-(2,4-dichlorophenyl)-N-[4-(1-piperidinyl)phenyl]acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-dichlorophenyl)-N-[4-(1-piperidinyl)phenyl]acrylamide, also known as DPA or DPA-713, is a synthetic compound that has gained significant attention in the field of medical research due to its potential applications in the diagnosis and treatment of various diseases. DPA-713 is a selective ligand for the translocator protein (TSPO), which is expressed in high levels in activated microglia and astrocytes, making it a promising tool for imaging and targeting neuroinflammation.
Wirkmechanismus
3-(2,4-dichlorophenyl)-N-[4-(1-piperidinyl)phenyl]acrylamide-713 binds selectively to TSPO, which is expressed in high levels in activated microglia and astrocytes. TSPO is involved in the regulation of various cellular processes, including cholesterol transport, steroidogenesis, and apoptosis. By targeting TSPO, 3-(2,4-dichlorophenyl)-N-[4-(1-piperidinyl)phenyl]acrylamide-713 can be used to visualize and quantify neuroinflammation, as well as to modulate TSPO-mediated processes.
Biochemical and Physiological Effects:
3-(2,4-dichlorophenyl)-N-[4-(1-piperidinyl)phenyl]acrylamide-713 has been shown to have minimal toxicity and is well tolerated in animal studies. It has been shown to be rapidly cleared from the body, with a half-life of approximately 1 hour. 3-(2,4-dichlorophenyl)-N-[4-(1-piperidinyl)phenyl]acrylamide-713 has been shown to be effective in imaging neuroinflammation in animal models of various neurological disorders, as well as in cancer imaging.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(2,4-dichlorophenyl)-N-[4-(1-piperidinyl)phenyl]acrylamide-713 is its high selectivity for TSPO, which allows for specific targeting of activated microglia and astrocytes. 3-(2,4-dichlorophenyl)-N-[4-(1-piperidinyl)phenyl]acrylamide-713 is also highly stable and can be easily synthesized in high purity. However, one limitation of 3-(2,4-dichlorophenyl)-N-[4-(1-piperidinyl)phenyl]acrylamide-713 is its rapid clearance from the body, which can limit its imaging and therapeutic applications.
Zukünftige Richtungen
There are many potential future directions for the use of 3-(2,4-dichlorophenyl)-N-[4-(1-piperidinyl)phenyl]acrylamide-713 in medical research. One area of focus is the development of new imaging techniques that can be used to visualize and quantify neuroinflammation in vivo. Another area of focus is the development of new therapeutic strategies that can target TSPO-mediated processes in various diseases. Additionally, there is ongoing research into the use of 3-(2,4-dichlorophenyl)-N-[4-(1-piperidinyl)phenyl]acrylamide-713 in cancer imaging and therapy, as well as in the development of new TSPO ligands with improved pharmacokinetic properties.
Synthesemethoden
The synthesis of 3-(2,4-dichlorophenyl)-N-[4-(1-piperidinyl)phenyl]acrylamide-713 involves the reaction of 2,4-dichlorobenzaldehyde with 4-(1-piperidinyl)aniline, followed by the addition of acryloyl chloride and triethylamine. The resulting product is purified by column chromatography to yield 3-(2,4-dichlorophenyl)-N-[4-(1-piperidinyl)phenyl]acrylamide-713 in high purity.
Wissenschaftliche Forschungsanwendungen
3-(2,4-dichlorophenyl)-N-[4-(1-piperidinyl)phenyl]acrylamide-713 has been extensively studied for its potential applications in the diagnosis and treatment of various diseases. It has been shown to be a promising tool for imaging and targeting neuroinflammation, which is a hallmark of many neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. 3-(2,4-dichlorophenyl)-N-[4-(1-piperidinyl)phenyl]acrylamide-713 has also been studied for its potential use in cancer imaging and therapy, as TSPO expression is upregulated in many types of cancer.
Eigenschaften
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-N-(4-piperidin-1-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N2O/c21-16-6-4-15(19(22)14-16)5-11-20(25)23-17-7-9-18(10-8-17)24-12-2-1-3-13-24/h4-11,14H,1-3,12-13H2,(H,23,25)/b11-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYAELSMBGUXHQ-VZUCSPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C=CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=O)/C=C/C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{2,4-dioxo-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B5137631.png)

![N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5137640.png)
![5-acetyl-2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]thio}-6-methyl-4-(1-naphthyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5137646.png)
![4-[3-(4-isopropylphenoxy)propyl]morpholine oxalate](/img/structure/B5137656.png)
![3-[4-(2-fluorophenyl)-1-piperazinyl]-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5137667.png)
![N-(3-bromophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5137670.png)



![1-acetyl-17-(2-chloro-5-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5137707.png)

![1-phenyl-1,2-dihydro-3H-benzo[f]chromen-3-one](/img/structure/B5137716.png)